Lipophilicity (LogP) Comparison: Morpholine vs. Piperidine Analog
The target compound exhibits a calculated ACD/LogP of 3.12 , which is lower than the piperidine analog (CAS 107265-22-5) with a calculated LogP of 3.44 from the same data source . This 0.32 log unit difference indicates the morpholine ring imparts greater polarity, reducing lipophilicity and potentially improving aqueous solubility, which can be a critical differentiator for compound handling and biological assay performance.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.12 |
| Comparator Or Baseline | 1-(4-tert-butylphenoxy)-3-piperidin-3-ylpropan-2-ol (CAS 107265-22-5); LogP = 3.44230 |
| Quantified Difference | Delta LogP = -0.32 (Target is less lipophilic) |
| Conditions | Predicted using ACD/Labs Percepta Platform (ChemSpider) and Chemsrc data |
Why This Matters
For procurement, this logP difference influences solubility, DMPK profiles, and assay compatibility, making the morpholine derivative preferable when lower lipophilicity is desired.
